molecular formula C9H8N4O B1596795 4-Aminocinnoline-3-carboxamide CAS No. 38024-35-0

4-Aminocinnoline-3-carboxamide

Cat. No. B1596795
CAS RN: 38024-35-0
M. Wt: 188.19 g/mol
InChI Key: FCYPWSQPDXUBPV-UHFFFAOYSA-N
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Description

4-Aminocinnoline-3-carboxamide, also known as 4-AC, is an organic compound that has been studied extensively in the field of medicinal chemistry. It is a member of the cinnoline family, which is a group of heterocyclic compounds with a nitrogen atom in the ring. 4-AC has been shown to have a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Furthermore, it has been used as a building block in the synthesis of various drugs and other compounds.

Scientific Research Applications

Inhibitor of Bruton's Tyrosine Kinase

4-Aminocinnoline-3-carboxamide derivatives have been identified as inhibitors of Bruton's tyrosine kinase (Btk). A study by Smith et al. (2015) utilized a fragment-based screening approach to optimize these derivatives. The lead compound showed promising results in reducing paw swelling in a rat model of collagen-induced arthritis.

Synthesis of Chiral Linear Carboxamides

The compound has been used in the synthesis of chiral linear carboxamide derivatives. Research by Khalifa et al. (2014) explored the coupling of nalidixic acid with amino acid methyl esters to produce a series of these derivatives.

Targeting DNA Structures in Antitumor Agents

4-Aminocinnoline-3-carboxamide derivatives are also significant in targeting DNA structures. A study by Howell et al. (2012) found that novel 9-aminoacridine carboxamides, synthesized via click chemistry, showed antiproliferative activity in certain cancer cell lines, indicating their potential as antitumor agents.

Structural Analysis and Synthesis

In-depth structural analysis and synthesis of such compounds have been undertaken. For instance, Polo-Cuadrado et al. (2021) reported the crystal structure and Hirshfeld surface analysis of N-(4-acetylphenyl)quinoline-3-carboxamide.

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

4-Aminocinnoline-3-carboxamide derivatives have been optimized as inhibitors of ATM kinase. Degorce et al. (2016) identified potent and selective ATM inhibitors suitable for oral administration, highlighting their potential in probing ATM inhibition in vivo.

Synthesis of Multisubstituted Quinoline-4-carboxamides

A study by Wang et al. (2018) developed a one-step methodology for synthesizing multisubstituted quinoline-4-carboxamides, involving a novel cascade reaction mechanism. This method is suitable for the combinatorial and parallel synthesis of quinolone-4-carboxamide drugs or natural products.

Novel Class of Gastric H+/K+-ATPase Inhibitors

4-Aminocinnoline-3-carboxamides have been synthesized and evaluated as gastric H+/K+-ATPase inhibitors, as reported by Uchida et al. (1995). This research indicated their potential as antiulcer agents.

Antimicrobial ActivityKolisnyk et al. (201

  • investigated the antimicrobial activity of novel derivatives of 4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which showed more effectiveness than reference drugs against certain bacterial strains and fungi, indicating their potential in antimicrobial applications (Kolisnyk et al., 2015).

Novel Antiallergy Agents

A series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives, related to 4-Aminocinnoline-3-carboxamide, were prepared and evaluated for antiallergy activity. These compounds exhibited significant antiallergy activity in rat PCA assays, suggesting their potential as antiallergy agents (Althuis et al., 1980).

Synthesis of Amino Sugars and Carbohydrate Mimetics

Research by Pfrengle and Reissig (2010) explored the synthesis of amino sugars and related carbohydrate mimetics using 1,2-oxazines as intermediates. This work demonstrates the versatility of alkoxyallenes in the chain elongation of carbohydrate derivatives, including the synthesis of 4-amino sugars (Pfrengle & Reissig, 2010).

properties

IUPAC Name

4-aminocinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYPWSQPDXUBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384641
Record name 3-Cinnolinecarboxamide, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocinnoline-3-carboxamide

CAS RN

38024-35-0
Record name 3-Cinnolinecarboxamide, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Chen, D Hu, L Zhao, W Tang, B Li - Analytica Chimica Acta, 2022 - Elsevier
… In this work, 4-aminocinnoline-3-carboxamide (4-AC) was developed into a novel dual-polarity MALDI matrix. Compared with traditionally used MALDI matrices such as 2,5-…
Number of citations: 12 www.sciencedirect.com
P Parasuraman, RS Shanmugarajan… - … of Pharmacy & Life …, 2012 - search.ebscohost.com
… were synthesized by four steps: Preparation of diazonium salt and then synthesis of 3- chlorophenyl hydrazono (cyno) acetamide with this 7-chloro 4aminocinnoline-3-carboxamide is …
Number of citations: 12 search.ebscohost.com
CR Smith, DR Dougan, M Komandla… - Journal of Medicinal …, 2015 - ACS Publications
… The discovery and optimization of a series of 4-aminocinnoline-3-carboxamide inhibitors of Bruton’s tyrosine kinase are reported. A fragment-based screening approach incorporating X-…
Number of citations: 70 pubs.acs.org
K Ghoneim, M Essawi, S El-Meligie… - Zagazig Journal of …, 2001 - journals.ekb.eg
… Reaction of 4-aminocinnoline-3-carboxamide or its 8-methyl derivative la,b with triethyl orthoformate and acetic anhydride gave rise to the corresponding pyrimido[5,4-c]cinnolin-3H-4-…
Number of citations: 3 journals.ekb.eg
G Khadiga M, E Mohamed YH, EM Salwa SM… - 2001 - pesquisa.bvsalud.org
… Reaction of 4-aminocinnoline-3-carboxamide or its 8-methyl derivative 1a, b with triethyl orthoformate and acetic anhydride gave rise to the corresponding pyrimido[5,4-c]cinnolin-3H-4-…
Number of citations: 0 pesquisa.bvsalud.org
M Szumilak, A Stanczak - Molecules, 2019 - mdpi.com
… Parasuraman et al. described 7-substituted 4-aminocinnoline-3-carboxamide derivatives that were evaluated against a panel of Gram+ and Gram− bacteria. All the synthesized …
Number of citations: 36 www.mdpi.com
W Ma, Y Wang, D Chu, H Yan - Journal of Molecular Graphics and …, 2019 - Elsevier
… Christopher R Smith described a strategies to discover and optimize a series of 4-aminocinnoline-3-carboxamide as orally available Btk inhibitor. The Btk IC 50 strategy of the cinnoline …
Number of citations: 19 www.sciencedirect.com
VK Singh, M Hasan, V Saxena, VK Singh… - Journal of …, 2022 - pnrjournal.com
… Step three produces 7-chloro substituted 4-aminocinnoline-3-carboxamide (3a-g) by treating 3-chlorophenylhydrazono (cyno) acetamide with anhydrous AlCl3, chlorobenzene, and …
Number of citations: 3 pnrjournal.com
Y Taek Han, JW Jung, NJ Kim - Current Organic Chemistry, 2017 - ingentaconnect.com
… For example, 4-aminocinnoline-3carboxamide 1 was identified as a potent benzodiazepine receptor agonist, indicating that it might be used as a minor tranquilizer [5]. Interestingly, 3-…
Number of citations: 50 www.ingentaconnect.com
FE El-Baih, MM Koraa, GH Al-Hazimi - International Journal of Applied Chemistry, 2006
Number of citations: 2

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